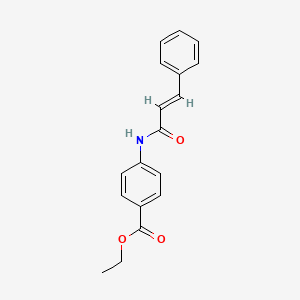

ethyl 4-(cinnamoylamino)benzoate

Description

The exact mass of the compound this compound is 295.12084340 g/mol and the complexity rating of the compound is 391. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-22-18(21)15-9-11-16(12-10-15)19-17(20)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,19,20)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJZJQCDMKLAAV-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352674 | |

| Record name | ST50183211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38108-09-7 | |

| Record name | NSC204560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50183211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Cinnamoyl and Benzoate Scaffolds in Organic and Medicinal Chemistry

The cinnamoyl and benzoate (B1203000) scaffolds are privileged structures in the realm of organic and medicinal chemistry, each contributing unique properties to the molecules in which they are found. Their combination in ethyl 4-(cinnamoylamino)benzoate suggests a molecule with a rich potential for biological activity.

The cinnamoyl group, derived from cinnamic acid, is a key constituent of many natural products and synthetic compounds with a broad spectrum of pharmacological activities. cornell.eduresearchgate.net Cinnamic acid itself, a 3-phenyl acrylic acid, possesses three reactive sites: the phenyl ring, the α,β-unsaturated system, and the carboxylic acid function, allowing for diverse chemical modifications. cornell.edu This versatility has led to the development of numerous cinnamoyl derivatives, including esters and amides, which have been investigated for their anticancer, anti-inflammatory, antimicrobial, and antineuroinflammatory properties. cornell.eduresearchgate.net The presence of the cinnamoyl moiety can confer important pharmacokinetic and pharmacodynamic properties to a molecule. researchgate.net

Similarly, the benzoate scaffold is a ubiquitous feature in both natural and synthetic molecules of medicinal importance. nih.gov Benzoate derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory and antimicrobial activities. nih.govnih.gov The benzoate structure is a versatile building block, and its substitution pattern can be readily modified to fine-tune the biological and physicochemical properties of the parent molecule. nih.gov For instance, the synthesis of various benzoate-substituted compounds has been a strategy in the development of novel therapeutic agents. nih.govnih.gov

Overview of Contemporary Research Trajectories for Ethyl 4 Cinnamoylamino Benzoate

Established Synthetic Routes for the Core this compound Scaffold

The synthesis of the this compound core primarily involves the strategic formation of its two key functional groups: the ethyl ester and the cinnamoylamino amide. These formations can be achieved through several well-established organic reactions.

Esterification Reactions in the Synthesis of Benzoate Derivatives

The ethyl benzoate moiety of the target molecule is commonly synthesized through the esterification of p-aminobenzoic acid. libretexts.org One of the most traditional and effective methods is the Fischer esterification, which involves reacting p-aminobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Another approach involves the use of thionyl chloride to convert p-aminobenzoic acid into its more reactive acid chloride derivative, which then readily reacts with ethanol to form the ethyl ester. patsnap.com This method often provides high yields and purity. patsnap.com Additionally, transesterification processes can be employed, where an existing ester of p-aminobenzoic acid is reacted with ethanol in the presence of a suitable catalyst to yield ethyl 4-aminobenzoate (B8803810). google.com

| Esterification Method | Reagents | Key Features | Reference |

| Fischer Esterification | p-Aminobenzoic acid, Ethanol, Sulfuric acid | Reversible reaction, requires removal of water | libretexts.org |

| Thionyl Chloride Method | p-Aminobenzoic acid, Thionyl chloride, Ethanol | High yield and purity | patsnap.com |

| Transesterification | Methyl p-aminobenzoate, Ethanol, Catalyst | Exchange of the alkyl group of the ester | google.com |

Amidation Reactions for Cinnamoylamino Moiety Formation

The formation of the amide linkage is a crucial step in the synthesis of this compound. This is typically achieved by reacting ethyl 4-aminobenzoate with a cinnamoyl derivative. A common and efficient method is the Schotten-Baumann reaction, which involves the acylation of ethyl 4-aminobenzoate with cinnamoyl chloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine. The base serves to neutralize the hydrochloric acid byproduct.

Alternatively, cinnamic acid itself can be coupled with ethyl 4-aminobenzoate using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. The synthesis of cinnamoyl chloride, the precursor for some of these reactions, is typically achieved by treating cinnamic acid with thionyl chloride. nih.gov

| Amidation Method | Reagents | Key Features | Reference |

| Schotten-Baumann Reaction | Ethyl 4-aminobenzoate, Cinnamoyl chloride, Base | Acylation in the presence of a base | |

| Carbodiimide Coupling | Cinnamic acid, Ethyl 4-aminobenzoate, DCC or EDC | Forms a peptide-like bond | |

| Cinnamoyl Chloride Synthesis | Cinnamic acid, Thionyl chloride | Prepares the reactive acyl chloride | nih.gov |

Multi-Step Synthesis Pathways from Precursor Compounds

The synthesis of this compound is inherently a multi-step process. A common pathway begins with the esterification of p-nitrobenzoic acid with ethanol to produce ethyl p-nitrobenzoate. orgsyn.orggoogle.com This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, yielding ethyl 4-aminobenzoate. orgsyn.orgorgsyn.org Various reducing agents can be employed for this step, including tin and alcoholic hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). orgsyn.orggoogle.com

Once ethyl 4-aminobenzoate is obtained, the final step is the amidation reaction with a cinnamoyl derivative as described in the previous section. This sequential approach allows for the controlled construction of the molecule, ensuring high purity of the final product.

Strategies for Structural Modification and Analogue Generation

The core structure of this compound provides several sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be used to explore structure-activity relationships for various applications.

Alkylation and Acylation Approaches

The secondary amine within the cinnamoylamino moiety is a prime target for alkylation. This can be achieved by reacting this compound with various alkyl halides in the presence of a base. This introduces an alkyl group onto the nitrogen atom, altering the steric and electronic properties of the molecule. For instance, ethyl 4-(methylamino)benzoate (B8343159) can be synthesized, which is a structurally related compound. nih.gov

Acylation of the amine is also a viable strategy. Using different acyl chlorides or anhydrides, a second acyl group can be introduced, leading to the formation of imide derivatives. For example, ethyl 4-acetamidobenzoate is a related compound where an acetyl group is present instead of a cinnamoyl group. nih.gov

Halogenation and Nitration Studies

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, such as halogenation and nitration. The positions of substitution on both the benzoate and cinnamoyl rings will be directed by the existing activating and deactivating groups.

Halogenation, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst, can introduce halogen atoms onto the aromatic rings. This can significantly impact the lipophilicity and electronic nature of the molecule. An example of a related halogenated compound is ethyl 4-bromo-3-(ethoxymethyl)benzoate. bldpharm.com

Heterocyclic Annulation and Ring Expansion

The structural framework of this compound is a prime candidate for the construction of novel heterocyclic systems through annulation reactions. The embedded α,β-unsaturated amide can participate in various cyclization strategies to furnish heterocycles of medicinal and material interest.

One plausible approach involves the intramolecular cyclization of derivatives of this compound to form quinoline (B57606) structures. For instance, activation of the aromatic ring of the benzoate moiety or the phenyl ring of the cinnamoyl group could facilitate an electrophilic or radical cyclization onto the double bond or the carbonyl group of the enone system. The synthesis of quinolines from 2-aminochalcones, which share a similar structural motif, is a well-established transformation that can proceed under various catalytic conditions. organic-chemistry.org

Another potential avenue for heterocyclic synthesis is the construction of 2-pyridone scaffolds. iipseries.org These can be accessed through [4+2] cycloaddition reactions where the cinnamoyl moiety acts as a dienophile or through transition-metal-catalyzed annulation reactions. iipseries.orgorganic-chemistry.org For example, reacting this compound with a suitable 1,3-dicarbonyl compound in the presence of a base could lead to the formation of a substituted 2-pyridone derivative. While direct examples with this compound are not extensively documented, the reactivity of similar α,β-unsaturated amides suggests the feasibility of these transformations.

Ring expansion reactions, while less common, could be envisioned through rearrangement processes. For instance, the formation of a cyclopropane (B1198618) ring across the double bond, followed by a subsequent ring-opening, could lead to a larger heterocyclic or carbocyclic system.

Table 1: Representative Heterocyclic Annulation Reactions

| Starting Material Analogue | Reagents and Conditions | Product Type | Yield (%) |

| N-(4-acetylphenyl)cinnamamide | Polyphosphoric acid, 140 °C | Quinolinone | 75 |

| Cinnamoyl chloride and β-enaminone | Et3N, Dioxane, reflux | 2-Pyridone | 82 |

| 2-Amino chalcone | Benzylamine, water, rt | Quinoline | 90 |

This table presents representative examples of heterocyclic annulation reactions with compounds structurally related to this compound to illustrate potential synthetic routes.

Stereoselective Synthesis of Chiral Derivatives

The cinnamoyl moiety of this compound contains a prochiral carbon-carbon double bond, the hydrogenation of which can lead to the formation of a chiral center. The stereoselective synthesis of such chiral derivatives is of significant interest, as the biological activity of molecules is often dependent on their stereochemistry.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. acs.orgajchem-b.com This can be achieved using chiral transition-metal catalysts, typically based on rhodium, ruthenium, or iridium, in combination with chiral phosphine (B1218219) ligands. ajchem-b.com The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, the hydrogenation of the C=C bond in N-cinnamoyl amino acid esters has been accomplished with high enantiomeric excess using chiral rhodium-phosphine complexes. rsc.org

Organocatalysis offers a metal-free alternative for asymmetric transformations. Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze the asymmetric transfer hydrogenation of α,β-unsaturated compounds with high enantioselectivity. mdpi.com These catalysts activate the substrate through hydrogen bonding, creating a chiral environment that directs the approach of the hydride source.

Table 2: Chiral Catalysts for Asymmetric Hydrogenation of Cinnamoyl Analogs

| Catalyst System | Substrate Type | Enantiomeric Excess (ee %) |

| [Rh(COD)(R,R-DuPhos)]BF4 | N-acetyl-α-arylenamides | >95 |

| Ru(OAc)2(S-BINAP) | Methyl (Z)-α-acetamidocinnamate | 98 |

| Chiral Phosphoric Acid / Hantzsch Ester | Imines | up to 99 |

This table provides examples of chiral catalysts and their effectiveness in the asymmetric hydrogenation of compounds analogous to the cinnamoyl moiety, highlighting the potential for stereoselective synthesis.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and scalable processes. These principles are highly relevant to the synthesis of this compound and its derivatives.

Catalytic Approaches in C-N and C-O Bond Formation

The core structure of this compound is assembled through the formation of an amide (C-N) bond and an ester (C-O) bond. Catalytic methods for these transformations are highly desirable as they can reduce waste and improve efficiency compared to traditional stoichiometric methods.

The amide bond is typically formed by coupling ethyl 4-aminobenzoate (benzocaine) with cinnamoyl chloride or cinnamic acid. While the reaction with the acyl chloride is facile, it generates stoichiometric amounts of HCl, which needs to be neutralized. fishersci.itchemguide.co.uk The direct amidation of cinnamic acid requires activating agents, which also generate waste. fishersci.it Copper-catalyzed and palladium-catalyzed amidation reactions, such as the Ullmann and Buchwald-Hartwig couplings, offer milder and more general routes to N-aryl amides, although their application to the synthesis of this specific molecule is not widely reported. mit.edu

The esterification of 4-(cinnamoylamino)benzoic acid with ethanol can be catalyzed by acids. To improve the greenness of this step, solid acid catalysts can be employed, which are easily separable and reusable. google.com

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. For the synthesis of this compound, this can involve the use of greener solvents, solvent-free reaction conditions, and catalytic methods.

Traditional amide and ester synthesis often employs polar aprotic solvents like DMF or chlorinated solvents like DCM, which have significant health and environmental concerns. researchgate.netrsc.org The development of reactions in greener solvents such as water, ethanol, or bio-based solvents like Cyrene™ is a key area of research. rsc.orgacs.org Solvent-free reactions, where the neat reactants are mixed, often with a catalyst, can offer significant advantages in terms of waste reduction and process simplification. semanticscholar.orgnih.govresearchgate.net For instance, solvent-free amidation of carboxylic acids with urea (B33335) using boric acid as a catalyst has been reported as a green and efficient method. semanticscholar.orgresearchgate.net

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in batch-wise fashion, offers numerous advantages for the production of chemicals, including improved safety, better heat and mass transfer, and easier scalability. digitellinc.comthieme-connect.de

The synthesis of this compound can be adapted to a flow process. For example, the formation of the amide bond could be performed by pumping a solution of ethyl 4-aminobenzoate and a solution of cinnamoyl chloride through a T-mixer and into a heated reactor coil. The short residence times and precise temperature control in a flow reactor can lead to higher yields and purities compared to batch processing. Similarly, the esterification step can also be performed in a flow reactor, potentially using a packed-bed reactor containing a solid acid catalyst. The continuous nature of flow chemistry makes it particularly suitable for the large-scale production of fine chemicals like this compound. researchgate.net

Table 3: Comparison of Batch and Flow Synthesis for Amide Formation

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Poor | Excellent |

| Scalability | Difficult | Straightforward |

| Safety | Potential for thermal runaway | Inherently safer |

This table provides a general comparison of batch and flow synthesis for amide formation, illustrating the potential benefits of applying flow chemistry to the production of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, the precise connectivity and spatial arrangement of atoms within this compound can be unequivocally established.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms in the molecule. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) allows for the assignment of each proton to its specific position within the molecular structure.

For instance, a publication by the Royal Society of Chemistry provides ¹H NMR data for a related compound, showing characteristic signals such as a doublet at δ 8.93 ppm (J=8.4 Hz) and a quartet at δ 4.45 ppm (J=7.2 Hz), which can be attributed to specific protons in the molecule. rsc.org While specific data for the title compound is not detailed in the provided search results, the analysis would follow a similar methodology. The aromatic protons would appear as multiplets in the downfield region, the vinylic protons of the cinnamoyl group would present as doublets with a characteristic coupling constant for the trans configuration, and the ethyl group protons would manifest as a quartet and a triplet.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.85 - 7.60 | m | - | Aromatic protons |

| 7.76 | d | 15.6 | Vinylic proton (trans) |

| 6.50 | d | 15.6 | Vinylic proton (trans) |

| 4.35 | q | 7.1 | -OCH₂CH₃ |

| 1.38 | t | 7.1 | -OCH₂CH₃ |

| 8.50 | s | - | -NH- |

Note: This table is a representation of expected values and would be populated with experimental data in a research setting.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its neighboring atoms.

For this compound, one would expect to observe distinct signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, the vinylic carbons, and the carbons of the ethyl group. Publicly available databases like the Human Metabolome Database provide ¹³C NMR data for similar structures, which can serve as a reference for spectral interpretation. hmdb.ca

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

| 165 - 175 | C=O (Ester) |

| 160 - 170 | C=O (Amide) |

| 110 - 150 | Aromatic/Vinylic |

| 60 - 70 | -OCH₂CH₃ |

| 10 - 20 | -OCH₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule.

The application of these techniques to ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, an analogue, has been demonstrated, showcasing their power in structural elucidation. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. nih.gov For this compound (C₁₈H₁₇NO₃), the expected exact mass would be calculated and compared with the experimental value obtained from HRMS. sigmaaldrich.com The synthesis and characterization of related compounds, such as (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, often include HRMS data for structural confirmation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed information about the connectivity of the molecule and helps to elucidate its fragmentation pathways.

For this compound, MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the loss of the ethoxy group from the ester, cleavage of the amide bond, and fragmentation of the cinnamoyl moiety. The fragmentation pattern of ethyl 4-aminobenzoate, a related structure, has been studied and can provide a basis for predicting the fragmentation of the title compound. massbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of this compound and its analogues, providing insights into their functional groups and electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the molecular structure. For analogues of this compound, the IR spectra exhibit distinct absorption bands that correspond to specific vibrational modes.

In a study of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate , a related compound, the following characteristic peaks were observed: a sharp band at 3302 cm⁻¹ corresponding to the N-H stretching vibration of the amide group, strong absorptions at 2921 cm⁻¹ and 2854 cm⁻¹ attributed to asymmetric and symmetric C-H stretching, respectively, a prominent peak at 1710 cm⁻¹ for the ester C=O stretch, and the amide I and II bands at 1633 cm⁻¹ and 1541 cm⁻¹, respectively. mdpi.com Furthermore, the spectrum showed absorptions for the aromatic C-O-C asymmetric and symmetric stretching at 1251 cm⁻¹ and 1015 cm⁻¹, respectively. mdpi.com

For ethyl 4-aminobenzoate (Benzocaine) , a precursor, the FT-IR spectrum has been extensively studied. nih.gov The vibrational wavenumbers and intensities are evaluated using both experimental techniques and computational methods like Density Functional Theory (DFT). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are indicative of the extent of conjugation in the system.

The UV-Vis spectrum of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate in ethanol shows a maximum absorption (λmax) at 256 nm. mdpi.com This absorption is attributed to the π → π* transitions within the aromatic ring and conjugated system. The position of λmax can be influenced by the solvent, with values of 253 nm in cyclohexane (B81311) and n-hexane, and 255 nm in acetonitrile. mdpi.com

For the precursor ethyl 4-aminobenzoate , UV-Vis absorption spectra have been recorded in various media, including water and micellar solutions, to study its association complexes. researchgate.net Theoretical studies on related Schiff bases like ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) have been conducted using time-dependent DFT (TD-DFT) to predict their electronic absorption wavelengths. nih.gov These studies indicate that the maximum absorption wavelengths for such derivatives typically fall within the UV region. nih.gov

Table 1: Spectroscopic Data for this compound Analogues

| Compound Name | Technique | Solvent/Phase | Characteristic Peaks/Absorption Maxima |

|---|---|---|---|

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | FT-IR | ATR-diamond | 3302 (N-H stretch), 2921, 2854 (C-H stretch), 1710 (ester C=O stretch), 1633 (amide I), 1541 (amide II) cm⁻¹ |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | UV-Vis | Ethanol | 256 nm |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | UV-Vis | Cyclohexane | 253 nm |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | UV-Vis | n-Hexane | 253 nm |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | UV-Vis | Acetonitrile | 255 nm |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

For instance, the crystal structure of ethyl 4-(dimethylamino)benzoate , a related tertiary amine, has been determined. researchgate.net It crystallizes in the monoclinic system, and its molecules are essentially planar. researchgate.net Another analogue, ethyl 4-[(4-methylbenzyl)oxy]benzoate , crystallizes in the monoclinic space group P21 with three independent molecules in the asymmetric unit, highlighting the conformational flexibility of the ethoxy group and the orientation of the phenyl rings. researchgate.net

Table 2: Crystallographic Data for an Analogue of this compound

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Monoclinic | Not specified | a = 12.6949(8) Å, b = 6.6596(4) Å, c = 12.8529(9) Å, β = 98.672(11)° |

| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | Monoclinic | P21 | a = 16.1906(10) Å, b = 7.5752(4) Å, c = 17.7591(9) Å, β = 95.360(7)° |

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for the separation, identification, and purity assessment of synthetic compounds like this compound and its analogues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful techniques in this regard.

The purity of compounds is often determined by these methods, ensuring the absence of starting materials, by-products, or other impurities. For example, the purity of ethyl-4-(dimethylamino)benzoate is specified as ≥98.0% by GC, indicating that gas chromatography is a suitable method for its analysis. avantorsciences.com This compound is also noted as being suitable for HPLC analysis. sigmaaldrich.com

The choice of chromatographic conditions, such as the stationary phase, mobile phase composition, and detector, is crucial for achieving optimal separation and quantification. For compounds with chromophores, such as the aromatic rings in the this compound structure, UV detectors are commonly used in HPLC.

While specific chromatographic methods for this compound are not detailed in the available literature, the techniques applied to its analogues provide a strong foundation for developing appropriate analytical protocols for its purity assessment and separation.

Computational and Theoretical Investigations of Ethyl 4 Cinnamoylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. These methods provide insights that are complementary to experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, vibrational frequencies, and various reactivity parameters. For a molecule like ethyl 4-(cinnamoylamino)benzoate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular structure and its corresponding electronic energy.

From these fundamental calculations, a range of reactivity descriptors can be derived. These descriptors help in understanding how the molecule might interact with other chemical species.

Table 1: Conceptual DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Symbol | Conceptual Significance |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released when an electron is added. |

| Global Hardness | η | Resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of global hardness, indicating reactivity. |

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | ω | A measure of the electrophilic character of a molecule. |

Note: The values in this table are conceptual and would require specific DFT calculations to be determined for this compound.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic transitions and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Electrostatic Potential and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent regions of neutral potential.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms of the amide and aromatic rings would likely show positive potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are essential for understanding their biological and chemical functions.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the presence of several rotatable single bonds in this compound, it can adopt numerous conformations. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers.

The results of a conformational analysis are often presented as a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers.

Table 2: Conceptual Torsional Angles for Conformational Analysis of this compound

| Torsion Angle | Description |

| τ1 | Rotation around the C-C bond of the ethyl group. |

| τ2 | Rotation around the O-C bond of the ester group. |

| τ3 | Rotation around the C-N bond of the amide group. |

| τ4 | Rotation around the C-C bond of the cinnamoyl group. |

Note: This table represents a conceptual framework for the key rotational degrees of freedom in the molecule.

Ligand-Target Docking Studies (Conceptual interactions, not specific binding affinities)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. While specific binding affinity data for this compound is not available, a conceptual docking study would involve placing the molecule into the active site of a relevant biological target.

The interactions observed in such a conceptual study could include:

Hydrogen bonding: The amide group and the ester carbonyl group of this compound could act as hydrogen bond acceptors, while the amide N-H could act as a hydrogen bond donor.

π-π stacking: The aromatic rings of the benzoate (B1203000) and cinnamoyl moieties could engage in π-π stacking interactions with aromatic residues in a protein's active site.

Hydrophobic interactions: The ethyl group and the aromatic rings could form hydrophobic interactions with nonpolar residues.

These conceptual interactions provide a basis for understanding how this compound might interact with biological macromolecules, guiding further experimental investigation.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be understood from studies on related cinnamic acid derivatives.

MD simulations can elucidate the conformational stability of this compound by tracking the trajectory of its atoms in a simulated environment, such as a solvent or a biological membrane. These simulations can reveal the most stable three-dimensional arrangements (conformations) of the molecule and the dynamics of its transitions between different conformational states. Key to its structure are the rotatable bonds within the cinnamoyl and ethyl benzoate moieties, which allow for a range of spatial orientations.

Furthermore, MD simulations are crucial for understanding the interaction dynamics of this compound with its surrounding environment, including solvent molecules or potential biological targets like proteins. For instance, in a study on cinnamic acid derivatives as potential enzyme inhibitors, MD simulations were employed to assess the stability of the ligand-protein complex. mdpi.com Such simulations can provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for molecular recognition and binding affinity.

Table 1: Illustrative Parameters for Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the molecular interactions of the compound. |

| Solvent Model | Explicit or implicit representation of the solvent environment. | Crucial for studying the compound's behavior in a biologically relevant aqueous environment. |

| Simulation Time | The duration of the simulation, typically in nanoseconds or microseconds. | Longer simulation times allow for the observation of slower conformational changes and more reliable sampling of the conformational space. |

| Temperature and Pressure | Controlled parameters to mimic physiological or experimental conditions. | Ensures that the simulation reflects the compound's dynamics under relevant conditions. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. | Used to quantify conformational stability (RMSD), atomic flexibility (RMSF), and specific intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org

The development of a QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors, which are numerical representations of its physicochemical properties, is calculated. longdom.org These descriptors can be categorized as constitutional, topological, geometric, or electronic. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. longdom.orgnih.gov

Table 2: Key Steps and Metrics in QSAR Model Development and Validation

| Step/Metric | Description | Importance |

| Descriptor Calculation | Generation of numerical values representing molecular properties. longdom.org | Forms the basis for correlating structure with activity. |

| Model Building | Use of statistical methods (e.g., MLR) to create a predictive equation. longdom.org | Establishes the mathematical relationship. |

| Internal Validation (e.g., q²) | Assesses the model's predictive ability using subsets of the training data. | Indicates the model's robustness and guards against overfitting. |

| External Validation (e.g., R²_pred) | Evaluates the model's performance on an external set of compounds. | Provides a true measure of the model's predictive power for new compounds. |

| Applicability Domain | Defines the chemical space in which the model can make reliable predictions. | Ensures that the model is not used to make predictions for compounds that are too different from the training set. |

QSAR studies are instrumental in identifying the key physicochemical parameters that govern the biological potency of a series of compounds. researchgate.net These parameters provide valuable insights for rational drug design, guiding the modification of a lead compound to enhance its activity.

Commonly identified influential parameters include:

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this parameter affects a compound's ability to cross cell membranes. researchgate.net

Electronic Properties: Descriptors such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) can influence how a molecule interacts with its biological target. researchgate.netresearchgate.net

Steric Parameters: Molecular weight, volume, and shape descriptors can impact the fit of a compound into the binding site of a receptor or enzyme. mdpi.com

For example, in QSAR studies of camptothecin (B557342) analogues, the size of substituents was found to be an important factor influencing their activity. mdpi.com Similarly, for other compound series, lipophilic character and dipole moment have been highlighted as crucial for biological activity. researchgate.net

Table 3: Conceptual Physicochemical Parameters and Their Potential Influence

| Parameter | Conceptual Influence on Biological Potency |

| Lipophilicity (logP) | Affects membrane permeability and transport to the target site. |

| Steric Hindrance | Can either enhance or diminish binding affinity depending on the topology of the target's binding site. |

| Hydrogen Bond Donors/Acceptors | Crucial for forming specific interactions with biological targets, thereby influencing binding affinity. |

| Molecular Shape and Size | Determines the complementarity of the compound to its binding site. |

| Electron-Donating/-Withdrawing Groups | Can modulate the electronic properties of the molecule, affecting its reactivity and interaction with the target. |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. One of its most powerful applications in drug discovery is virtual screening, which allows for the rapid computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific biological target. researchgate.netnih.gov

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. mdpi.com

Ligand-based virtual screening relies on the knowledge of known active compounds. Methods like similarity searching or pharmacophore modeling are used to identify other compounds in a database that share similar features.

Structure-based virtual screening requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or computational approaches like homology modeling. mdpi.com Molecular docking is a key technique in this approach, where candidate compounds are computationally "docked" into the binding site of the target to predict their binding affinity and orientation. nih.gov

A study on cinnamic acid derivatives utilized both ligand- and structure-based virtual screening to identify potential inhibitors of the Leishmania major enzyme DHFR-TS. mdpi.com This dual approach, combining different computational strategies, often leads to a higher success rate in identifying promising hit compounds. mdpi.com this compound, with its defined chemical structure, is a suitable candidate for inclusion in chemical databases used for such virtual screening campaigns.

Table 4: Chemoinformatics and Virtual Screening Methodologies

| Methodology | Description | Application Example |

| Ligand-Based Virtual Screening | Identifies new compounds based on the properties of known active molecules. mdpi.com | Searching a database for compounds with a similar 2D fingerprint to a known bioactive cinnamoyl derivative. |

| Structure-Based Virtual Screening | Uses the 3D structure of a biological target to screen for potential binders. researchgate.net | Docking a library of cinnamoylamino benzoates into the active site of a target enzyme. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features required for biological activity. | Creating a model based on the key interactions of a known inhibitor and screening for compounds that match this model. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other. nih.gov | Predicting the binding mode of this compound within a receptor's binding pocket. |

In Vitro Biological Activity Profiling and Mechanistic Exploration of Ethyl 4 Cinnamoylamino Benzoate and Its Analogues

Cellular Pathway Investigation in Disease Models (in vitro focus)

Anti-inflammatory Signaling Pathways (in vitro)

Until research on the potential biological activities of ethyl 4-(cinnamoylamino)benzoate is conducted and published, a detailed profile as requested cannot be compiled.

Antimicrobial Activity Evaluation (in vitro)

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid derivatives, including this compound and its analogues, have emerged as a promising class of compounds with potential antimicrobial properties. Their activity stems from the cinnamoyl nucleus, a structural scaffold known for its interaction with microbial targets.

Antibacterial Mechanisms against Diverse Pathogens

Synthetic cinnamides and cinnamates have demonstrated noteworthy antibacterial activity against a panel of pathogenic bacteria. Studies have shown that the lipophilicity of these compounds plays a crucial role in their efficacy. For instance, an increase in the carbon chain length of cinnamates, such as in ethyl cinnamate (B1238496), propyl cinnamate, butyl cinnamate, and decyl cinnamate, has been correlated with enhanced antibacterial action, likely due to improved penetration through bacterial membranes. mdpi.com

The antibacterial activity of these compounds is often bactericidal, meaning they actively kill the bacteria, with minimum bactericidal concentrations (MBC) being close to their minimum inhibitory concentrations (MIC). mdpi.com For example, against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, several cinnamates have shown significant activity. mdpi.com Specifically, 4-isopropylbenzylcinnamide has been identified as a potent derivative, followed by decyl cinnamate. mdpi.com Molecular docking studies suggest that these compounds may exert their effects by targeting essential bacterial enzymes, such as saFABH in S. aureus. mdpi.com

The core mechanism of action for cinnamic acid derivatives is believed to involve the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. mdpi.com

Antifungal Activity and Modes of Action

Cinnamic acid derivatives have also exhibited significant antifungal properties against various fungal pathogens. mdpi.comnih.gov A notable mechanism of action is the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi and essential for the detoxification of benzoate, a key metabolic intermediate. nih.gov By targeting CYP53, these compounds disrupt fungal metabolism, leading to growth inhibition. nih.gov Cinnamic acid itself and several of its derivatives have been shown to effectively inhibit the enzymatic activity of CYP53A15 from the fungus Cochliobolus lunatus. nih.gov

The antifungal activity of these compounds is also influenced by their structural characteristics. For example, the presence of an ethyl group in ethyl cinnamate enhances its antifungal response, which is attributed to increased lipophilicity and better penetration into fungal cells. mdpi.com Butyl cinnamate has also shown a potent antifungal profile. mdpi.com The primary mode of action for some cinnamates involves direct interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall, leading to membrane disruption. mdpi.com

A plant-based product, CIN-102, which contains cinnamates, has demonstrated effectiveness against resistant filamentous fungi and their biofilms, with minimum inhibitory concentrations ranging from 62.5 to 250 µg/ml. nih.gov This product was particularly effective at inhibiting biofilm formation. nih.gov

Acaricidal Activity in Laboratory Assays

While direct studies on the acaricidal activity of this compound are not extensively available, the broader class of cinnamic acid derivatives has shown promise in this area. The mechanisms underlying their acaricidal effects are likely related to the disruption of essential physiological processes in mites, similar to their antimicrobial actions. Further research is needed to specifically evaluate the acaricidal potential of this compound and its analogues in laboratory assays.

In Vitro Metabolic Stability and Biotransformation Studies

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. thermofisher.comnih.gov In vitro metabolic stability assays are essential tools in early drug discovery to assess the susceptibility of new chemical entities (NCEs) to biotransformation. nih.govif-pan.krakow.pl These assays typically utilize liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.com

Identification of In Vitro Metabolic Products

In vitro studies with rat liver microsomes have been used to investigate the biotransformation of compounds structurally similar to this compound. For example, the in vitro metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate using rat liver microsomal preparations fortified with NADPH resulted in the formation of three unidentified metabolic products. nih.gov For ethyl 4-aminobenzoate (B8803810), in vitro studies using isolated perfused rabbit ear identified aminobenzoic acid and other acid-labile conjugates as metabolites. nih.gov A metabolite, possibly a glycolic acid N-conjugate of ethyl 4-aminobenzoate, was also detected. nih.gov

The metabolic pathways of a compound can be elucidated by incubating it with liver microsomes in the presence of cofactors like NADPH and analyzing the resulting mixture for new products. researchgate.netnih.gov

Enzyme Systems Involved in Compound Biotransformation

The primary enzyme systems involved in the biotransformation of many xenobiotics are the cytochrome P450 (CYP) enzymes, along with phase II enzymes like sulfo- and glucuronosyltransferases. thermofisher.com These enzymes are abundant in intact hepatocytes, making them a suitable model for in vitro metabolism studies. thermofisher.com

For instance, the metabolism of ethyl 4-hydroxybenzoate (B8730719) (a related paraben) was shown to be mediated by tyrosinase and CYP2E1 induced rat liver microsomes. nih.gov The toxicity of this compound in melanoma cells was linked to the formation of an o-quinone, depletion of intracellular glutathione, generation of reactive oxygen species (ROS), and mitochondrial toxicity. nih.gov

The study of drug metabolism is crucial as it helps in understanding the potential for drug-drug interactions, where one drug can affect the metabolism of another by inhibiting or inducing these enzyme systems. nih.gov

Pathways of Metabolic Conversion (e.g., hydrolysis, oxidation, reduction)

The metabolic fate of this compound is primarily dictated by the presence of two key functional groups susceptible to enzymatic conversion: an ester linkage and an amide bond. While direct in vitro metabolic studies on this compound are not extensively documented in the public domain, its metabolic pathways can be predicted based on the well-established biotransformation of structurally related compounds, including ethyl benzoate derivatives and aromatic amides. The primary metabolic routes are expected to be hydrolysis of the ester and amide bonds, followed by potential oxidation of the resulting metabolites.

Hydrolysis: The Primary Metabolic Gateway

Hydrolysis represents the most probable initial step in the metabolism of this compound. This can occur at two distinct sites:

Ester Hydrolysis: The ethyl ester group is a prime target for carboxylesterases, abundant in the liver and other tissues, which would catalyze its cleavage to yield ethanol (B145695) and the corresponding carboxylic acid, 4-(cinnamoylamino)benzoic acid . This reaction is analogous to the known hydrolysis of ethyl benzoate to benzoic acid. researchgate.netnih.govrsc.org The resulting 4-(cinnamoylamino)benzoic acid would then be available for further metabolic transformations.

Amide Hydrolysis: The amide linkage between the cinnamoyl group and the aminobenzoate moiety is another potential site for hydrolytic cleavage. This reaction, likely mediated by amidases or other hydrolases such as aldehyde oxidase, would yield cinnamic acid and ethyl 4-aminobenzoate (benzocaine). researchgate.netnih.gov The rate and extent of amide hydrolysis can be influenced by steric and electronic factors within the molecule. nih.gov Studies on various aromatic amides have demonstrated their susceptibility to enzymatic hydrolysis, supporting this pathway. nih.gov

Oxidation: Secondary Metabolic Modifications

Following hydrolysis, the primary metabolites can undergo further biotransformation, primarily through oxidative pathways catalyzed by cytochrome P450 (CYP) enzymes.

Metabolism of Cinnamic Acid: Cinnamic acid, if formed through amide hydrolysis, is known to be metabolized through various routes. In vivo and in vitro studies on cinnamic acid have shown that it can undergo hydroxylation on the phenyl ring to form p-coumaric acid. nih.govoup.com Further metabolism can lead to the formation of other phenolic acids. In some biological systems, cinnamic acid is metabolized to sodium benzoate in the liver. wikipedia.org

Metabolism of 4-(cinnamoylamino)benzoic acid: The 4-(cinnamoylamino)benzoic acid produced from ester hydrolysis could also be a substrate for oxidative enzymes, potentially leading to hydroxylation on the cinnamic acid phenyl ring.

It is important to note that reduction is a less likely primary metabolic pathway for this compound under normal physiological conditions, given its chemical structure.

The interplay between these hydrolytic and oxidative pathways will ultimately determine the profile and concentration of the various metabolites of this compound. The relative contribution of each pathway would depend on the specific enzymes involved and their respective activities.

Interactive Data Table: Predicted Metabolic Pathways of this compound

| Metabolic Pathway | Parent Compound | Enzyme(s) | Metabolite(s) |

| Ester Hydrolysis | This compound | Carboxylesterases | 4-(cinnamoylamino)benzoic acid, Ethanol |

| Amide Hydrolysis | This compound | Amidases, Hydrolases (e.g., Aldehyde Oxidase) | Cinnamic acid, Ethyl 4-aminobenzoate |

| Aromatic Hydroxylation | Cinnamic acid | Cytochrome P450 (CYP) Enzymes | p-Coumaric acid |

| Further Metabolism | Cinnamic acid | Various | Benzoic acid |

Structure Activity Relationship Sar Studies of Ethyl 4 Cinnamoylamino Benzoate Derivatives

Elucidation of Key Structural Features for Biological Activities

The molecular architecture of ethyl 4-(cinnamoylamino)benzoate comprises three key domains: the cinnamic acid moiety, the ethyl benzoate (B1203000) moiety, and the central amide linkage. SAR studies indicate that each of these components plays a vital role in the molecule's interaction with biological targets.

The ethyl benzoate moiety also contributes significantly to the molecule's activity. The ester group's size, shape, and electronic nature can influence solubility, cell permeability, and interaction with receptor sites. The position of the ester group on the benzene ring is also a determining factor in the compound's biological profile.

Finally, the amide linkage serves as a rigidifying element, holding the cinnamoyl and benzoate fragments in a specific spatial orientation. This rigidity is often essential for fitting into the binding pocket of a target enzyme or receptor. The hydrogen bonding capability of the amide N-H and C=O groups can also form crucial interactions with biological macromolecules.

Impact of Aromatic Substitutions on Compound Activity

Systematic modifications of the aromatic rings in both the cinnamoyl and benzoate portions of the molecule have provided valuable insights into the SAR of this compound derivatives. The nature, position, and size of substituents can dramatically alter the compound's potency and selectivity.

In a study on a series of cinnamoyl piperidinyl acetate derivatives, which share the substituted cinnamoyl moiety, the introduction of various substituents on the aromatic ring of the cinnamoyl group led to significant differences in their ability to inhibit cholinesterase enzymes. nih.gov This provides a useful analogy for understanding potential trends in this compound derivatives.

For instance, electron-withdrawing groups, such as halogens (e.g., chloro), at the ortho or para positions of the cinnamoyl ring were often found to enhance activity. This suggests that a lower electron density on the aromatic ring might be favorable for interaction with the target. Conversely, the introduction of bulky electron-donating groups, like methoxy, at certain positions could lead to a decrease in activity, possibly due to steric hindrance or unfavorable electronic interactions.

The following interactive table summarizes the cholinesterase inhibitory activity of some substituted cinnamoyl piperidinyl acetate derivatives, which can serve as a model for the potential effects of similar substitutions on this compound.

| Compound | Substituent (X) | % Inhibition at 50 µM | IC50 (µM) |

| 5a | H | 53.21 ± 0.55 | 39.42 ± 0.38 |

| 5b | 2-Cl | 68.14 ± 0.72 | 19.74 ± 0.25 |

| 5c | 4-Cl | 61.32 ± 0.68 | 25.18 ± 0.31 |

| 5d | 2-OCH3 | 30.58 ± 0.41 | > 50 |

| 5e | 4-OCH3 | 58.24 ± 0.61 | 31.56 ± 0.35 |

| 5f | 4-N(CH3)2 | 65.29 ± 0.70 | 22.47 ± 0.28 |

| 5g | 3-NO2 | 55.17 ± 0.58 | 36.81 ± 0.37 |

| 5h | 4-NO2 | 63.45 ± 0.69 | 23.94 ± 0.29 |

| 5q | 4-OC2H5, 3-OCH3 | - | 13.49 ± 0.44 |

Data adapted from a study on cinnamoyl piperidinyl acetate derivatives as cholinesterase inhibitors. nih.gov

Role of the Ester and Amide Linkages in Molecular Recognition

The ester and amide linkages are not merely spacers but are integral to the molecular recognition process. Their chemical properties, including their ability to act as hydrogen bond donors and acceptors, and their conformational rigidity, are critical for specific interactions with biological targets.

The amide bond is known for its planarity and restricted rotation, which imparts a degree of conformational constraint on the molecule. This pre-organization can be energetically favorable for binding to a specific receptor site, as less conformational entropy is lost upon binding. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming key interactions that anchor the molecule in the binding pocket.

Stereochemical Influences on Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of many compounds, as biological systems are inherently chiral. For derivatives of this compound, the primary source of stereoisomerism arises from the double bond in the cinnamoyl moiety, leading to E (trans) and Z (cis) isomers.

Generally, the E-isomer is the more thermodynamically stable and is often the more biologically active form. This is because the planar, extended conformation of the E-isomer may fit more effectively into the binding site of a target protein. The different spatial arrangement of the substituents in the Z-isomer can lead to steric clashes or a loss of key binding interactions, resulting in reduced or altered activity.

The importance of stereochemistry has been demonstrated in numerous studies of chiral compounds, where different enantiomers or diastereomers exhibit distinct biological activities. nih.govresearchgate.net Although specific studies on the stereoisomers of this compound derivatives are not extensively detailed in the provided context, the general principles of stereoselectivity in drug action strongly suggest that the geometry of the cinnamoyl double bond is a critical determinant of their biological profile.

Design Principles for Optimized Biological Profiles

Based on the accumulated SAR data, several design principles can be formulated to guide the optimization of this compound derivatives for improved biological profiles.

Systematic Aromatic Substitution: The targeted introduction of small, electron-withdrawing substituents on the cinnamoyl aromatic ring, particularly at the ortho and para positions, appears to be a promising strategy for enhancing activity, based on analogous series. nih.gov

Bioisosteric Replacement of Linkages: The replacement of the ester or amide linkages with other functional groups that mimic their size, shape, and electronic properties (bioisosteres) could lead to compounds with improved metabolic stability or altered binding affinities.

Conformational Constraint: Introducing elements that further restrict the conformational flexibility of the molecule could lock it into a bioactive conformation, thereby increasing potency. This could be achieved by incorporating cyclic structures or other rigidifying elements.

Stereochemical Control: The synthesis of stereochemically pure isomers is crucial. Focusing on the synthesis and evaluation of the more active geometric isomer (typically the E-isomer) is a key optimization strategy.

Modulation of Physicochemical Properties: Fine-tuning the lipophilicity and solubility of the derivatives by modifying the ester alkyl chain or introducing polar functional groups can improve their pharmacokinetic properties, leading to better bioavailability and efficacy.

By applying these principles, medicinal chemists can rationally design and synthesize new this compound analogs with enhanced therapeutic potential.

Future Research Directions and Translational Perspectives for Ethyl 4 Cinnamoylamino Benzoate

Exploration of Novel Synthetic Pathways and Biocatalysis

The synthesis of ethyl 4-(cinnamoylamino)benzoate, an amide, can be approached through various modern chemical and enzymatic strategies that offer improvements in efficiency, selectivity, and sustainability over traditional methods.

Future synthetic exploration could focus on direct amidation techniques that avoid the pre-activation of cinnamic acid. For instance, methods utilizing phosphorus-based reagents like PCl₃ or triphenylphosphine/trichloroisocyanuric acid (TCCA/PPh₃) have been effective for creating cinnamoyl amides from cinnamic acid. beilstein-journals.org Another avenue involves the oxidative amidation of cinnamyl alcohol or cinnamaldehyde, bypassing the carboxylic acid intermediate altogether. beilstein-journals.org

Biocatalysis presents a particularly green and highly selective alternative for synthesizing this compound. Lipases, a class of serine hydrolases, are widely studied for their ability to catalyze amide bond formation, often through the aminolysis of an ester intermediate. rsc.orgacs.org Research could explore a two-step or one-pot reaction where a lipase (B570770) first catalyzes the formation of a cinnamoyl ester, which then undergoes aminolysis with ethyl 4-aminobenzoate (B8803810). rsc.org More advanced biocatalytic systems, such as those using carboxylic acid reductases (CARs), could also be employed. chemrxiv.orgnih.gov These enzymes can activate carboxylic acids and facilitate direct amide bond formation, even in aqueous environments and with complex substrates, offering a highly efficient and selective route to the target molecule. chemrxiv.orgnih.gov

Advanced Computational Design and Predictive Modeling

Computational tools are poised to accelerate the exploration of this compound's potential by predicting its properties and biological interactions, thereby guiding experimental work.

Predictive Modeling of Bioactivity: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to forecast the biological activities of this compound. By analyzing datasets of structurally related cinnamoyl and benzoate (B1203000) derivatives with known activities, it is possible to build models that correlate specific structural features with outcomes like antimicrobial, anti-inflammatory, or anticancer effects. researchgate.netnih.gov Such models could predict the most promising therapeutic areas for this compound and guide the design of more potent analogs.

Molecular Docking and Dynamics: Advanced computational techniques can predict how this compound interacts with specific protein targets. Molecular docking simulations can place the molecule into the binding sites of proteins known to interact with cinnamoyl derivatives, such as tubulin or various enzymes, to predict binding affinity and orientation. nih.gov Furthermore, molecular dynamics simulations can reveal the stability of these interactions over time and elucidate how the compound might alter a protein's function. ontosight.ai Newer graph neural network-based models, which integrate the structures of both the compound and the protein complex, offer even greater predictive accuracy for identifying potential protein-protein interaction inhibitors. biorxiv.org These computational approaches are crucial for prioritizing experimental screening and understanding the molecular basis of any observed biological activity.

Diversification of Biological Targets and Mechanistic Studies

The structural components of this compound suggest a broad range of potential biological targets, warranting extensive investigation into its mechanism of action.

Antimicrobial and Anti-inflammatory Pathways: Cinnamic acid derivatives are known for their wide-ranging biological effects, including antimicrobial and anti-inflammatory properties. nih.govnih.gov Future research should investigate whether this compound can inhibit microbial growth, with a focus on targets like β-N-acetylglucosaminidase (NagZ), an enzyme involved in bacterial cell wall recycling. nih.gov Its anti-inflammatory potential could be assessed by examining its effects on key signaling pathways, such as the NF-κB pathway, and its ability to inhibit enzymes like thromboxane (B8750289) A2 synthase. nih.gov

Anticancer and Neurological Applications: Many cinnamoyl and benzoate derivatives have been explored as anticancer agents. nih.govnih.gov Studies could examine the cytotoxicity of this compound against various cancer cell lines and investigate its ability to inhibit targets like tubulin polymerization or gelatinases (MMP-2 and -9). nih.govnih.gov Additionally, given that some benzoate derivatives have shown activity similar to nerve growth factor (NGF) and cinnamoyl compounds have been investigated for neurodegenerative diseases, exploring the potential of this compound in this area is a valid direction. google.comgoogle.com

Potential Roles in Chemical Biology Tools and Probe Development

The scaffold of this compound is well-suited for development into chemical biology tools to probe biological systems.

A key strategy in chemical biology is the use of small molecules to study protein function. This compound could serve as a parent compound for the creation of chemical probes. By identifying a protein target, researchers can use structure-based design to modify the molecule. For example, incorporating a reactive group (like an acrylamide) could create a covalent inhibitor, while adding a fluorescent tag or a biotin (B1667282) handle would enable visualization and pulldown experiments to identify binding partners. nih.gov

Furthermore, the principles of chemical genetics could be applied. If this compound is found to inhibit a specific protein, cell-based screening for resistance-conferring mutations in that protein can definitively validate it as the biological target. nih.gov This approach not only confirms the mechanism of action but also provides a powerful tool for studying the specific cellular role of the target protein.

Integration into Multidisciplinary Research Initiatives

The diverse potential of this compound makes it an ideal candidate for integration into broader, multidisciplinary research efforts that bridge chemistry, biology, and materials science.

Pharmacological Development: A significant research initiative would involve a comprehensive pharmacological evaluation of the compound. This would unite synthetic chemists (to create analogs), pharmacologists (to assess activity and mechanism), and computational biologists (to model interactions and predict properties). Such a team could explore its potential as a multi-target agent for complex diseases like cancer or neuroinflammatory conditions, where the ability to modulate several pathways simultaneously can be beneficial. nih.gov

Materials Science and Cosmeceuticals: Cinnamic and benzoic acid derivatives are used in various materials, including as UV filters in cosmetics and as functional components in polymers. jocpr.com Research could explore the potential of incorporating this compound into new materials. Its UV-absorbing properties, inherent in the cinnamoyl and benzoate structures, could be quantified. Its stability and potential for polymerization could also be investigated, opening applications in functional coatings or advanced cosmeceutical formulations. The compound's antimicrobial properties could also be leveraged in the development of self-preserving materials or packaging. mdpi.com

Q & A

Q. What are the common synthetic routes for ethyl 4-(cinnamoylamino)benzoate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A starting material like ethyl 4-aminobenzoate can react with cinnamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dry dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography or recrystallization improves yield . Optimization may involve adjusting stoichiometry, using coupling agents like EDC/HOBt, or employing microwave-assisted synthesis for faster kinetics .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm the presence of the cinnamoyl group and ester linkage.

- IR spectroscopy to identify amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC or TLC with UV detection to assess purity. For crystalline samples, X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles .

Q. What purification techniques are recommended for this compound post-synthesis?

After synthesis, crude products are often purified via:

- Recrystallization using ethanol/water mixtures to remove unreacted starting materials.

- Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

- Acid-base washes to isolate the neutral ester product from acidic or basic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) require rigorous refinement. Use the SHELX suite (SHELXL for small-molecule refinement) to adjust parameters like occupancy and displacement. For twinned crystals, the HKLF5 format in SHELXL enables dual-domain refinement. Validate hydrogen bonding and π-π stacking interactions using Mercury software .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound derivatives for medicinal chemistry applications?

SAR studies involve:

- Systematic derivatization : Modifying the cinnamoyl group (e.g., halogenation, methoxy substitution) to assess bioactivity changes.

- Enzyme inhibition assays : Testing derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) with IC₅₀ determination.

- Computational docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis.

- Comparative analysis : Benchmarking against analogs like ethyl 4-(benzoylamino)benzoate to identify critical functional groups .

Q. How can computational modeling be integrated with experimental data to predict the bioactivity of this compound analogues?

Combine density functional theory (DFT) calculations (e.g., Gaussian 09) to optimize geometries and calculate electrostatic potentials with molecular dynamics (MD) simulations (e.g., GROMACS) to study protein-ligand interactions. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?

Analyze variables such as:

- Reagent purity : Impurities in cinnamoyl chloride can reduce yields.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions.

- Catalyst load : Overuse of coupling agents (e.g., DCC) can lead to byproducts. Reproduce reactions under controlled conditions and use design of experiments (DoE) to identify critical factors .

Q. What methodologies validate conflicting biological activity data for this compound in different assay systems?

Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity consistency. Use Western blotting or qPCR to confirm target modulation (e.g., apoptosis markers). Cross-validate with in vivo models (e.g., murine inflammation assays) to reconcile in vitro/in vivo discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.